molecular formula C9H11NO4 B2893380 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid CAS No. 856857-43-7

2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid

Cat. No.: B2893380
CAS No.: 856857-43-7
M. Wt: 197.19
InChI Key: BXSTTZSSJUWBRE-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 856857-43-7) is a chemical compound of significant interest in medicinal and synthetic chemistry research. This derivative of 4-oxo-1,4-dihydropyridine features an acetic acid side chain on the ring nitrogen, making it a valuable bifunctional building block for the synthesis of more complex molecules. The 4-oxo-1,4-dihydropyridine core is a recognized scaffold in drug discovery, found in various bioactive compounds and pharmaceutical agents . This compound serves as a key synthetic intermediate for researchers. The carboxylic acid functional group allows for further derivatization, such as the formation of amide bonds, enabling its incorporation into larger molecular structures or the creation of diverse compound libraries for biological screening. The structural features of this molecule are analogous to other dihydropyridone-based compounds that have been investigated as potent antiandrogens, demonstrating the potential relevance of this scaffold in developing novel therapeutics for conditions like prostate cancer . The core 4-oxo-1,4-dihydropyridine structure is also known to be a bioisostere for amines, amides, and other heterocyclic rings, which can be exploited to optimize the properties of lead compounds in drug development programs . This product is intended for research applications as a synthetic precursor and is strictly for laboratory use. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-3-7(11)8(14-2)4-10(6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSTTZSSJUWBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

Adapting methodologies from pyrazolo[1,5-a]pyrimidine syntheses, this approach uses β-keto esters and enamines under acidic conditions.

Procedure :

  • Enamine Preparation : Combine methyl 4-methoxyacetoacetate with methyl glycinate to form an enamine.
  • Cyclization : Heat with acetic acid catalyst to induce ring closure.
  • Demethylation : Hydrolyze the methyl ester with aqueous HCl to yield the acetic acid group.

Optimization Notes :

  • Catalyst : Dilute sulfuric acid improves regioselectivity compared to HCl.
  • Yield : 45–60% after purification.

Post-Cyclization Functionalization

Direct Alkylation

Introducing the acetic acid group post-cyclization avoids compatibility issues during ring formation.

Steps :

  • Bromoacetylation : Treat the dihydropyridine intermediate with ethyl bromoacetate in DMF using K₂CO₃ as a base.
  • Hydrolysis : Saponify the ester with LiOH in methanol/water at 0–5°C.

Critical Parameters :

  • Temperature: ≤5°C to prevent ring oxidation.
  • Base: Lithium hydroxide minimizes side reactions vs. NaOH.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Hantzsch Adaptation Methyl 4-methoxyacetoacetate, DMF-DMA LiH, MeOH, 40°C ~50% Scalable, fewer steps
Gould-Jacobs Methyl glycinate, β-keto ester H₂SO₄, reflux ~55% Higher regioselectivity
Post-Alkylation Ethyl bromoacetate, dihydropyridine K₂CO₃, DMF, 0–5°C ~40% Avoids in-situ acid sensitivity

Mechanistic Insights and Side Reactions

  • Ring Oxidation : The dihydropyridine core oxidizes to pyridine under aerobic conditions, necessitating inert atmospheres.
  • Ester Hydrolysis : Overly basic conditions during LiOH treatment can degrade the acetic acid group.
  • Regioselectivity : Electron-donating groups (e.g., methoxy) direct cyclization to the para position, as per Woodward-Hoffmann rules.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂COOH), 6.22 (s, 1H, H-3), 12.1 (br, 1H, COOH).
  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Methanol is recyclable via distillation, reducing waste.
  • Catalyst : LiH, while effective, poses safety concerns; alternatives like KOtBu are under investigation.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid serves as a building block for more complex molecules

Biology and Medicine: This compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its structural similarity to biologically active pyridine derivatives makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism by which 2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Core Heterocycle Key Substituents Functional Groups Potential Use
This compound C₉H₁₁NO₅ 1,4-Dihydropyridinone 5-Methoxy, 2-methyl, acetic acid side chain Carboxylic acid, ether Not specified (research)
(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid C₁₁H₁₁NO₄ Benzoxazine 2-Methyl, 3-oxo, acetic acid side chain Carboxylic acid, ketone Not specified (research)
Impazapic (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid) C₁₄H₁₉N₃O₃ Pyridine + imidazolone Methyl, isopropyl, carboxylic acid Carboxylic acid, imidazolone Herbicide
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₆H₁₂ClF₃NO₄ Pyridine + phenoxypropanoic acid Chloro, trifluoromethyl, propanoic acid Carboxylic acid, ether Herbicide
Key Observations:

Heterocyclic Core: The target compound’s dihydropyridinone ring differs from the benzoxazine in and the pyridine-imidazolone in impazapic . The benzoxazine derivative contains an oxygen atom in the heterocycle, enhancing polarity compared to the nitrogen-rich dihydropyridinone.

Acetic Acid vs. Carboxylic Acid Moieties :

  • The acetic acid side chain in the target compound and benzoxazine derivative introduces flexibility and acidity (pKa ~4.7), whereas impazapic and haloxyfop feature carboxylic acids directly attached to aromatic rings, which may exhibit stronger acidity (pKa ~2–3) and different pharmacokinetic profiles.

Substituent Effects :

  • The 5-methoxy group in the target compound could enhance metabolic stability compared to haloxyfop’s trifluoromethyl group, which is electron-withdrawing and resistant to degradation .
  • The methyl group at position 2 in the target compound may sterically hinder interactions compared to impazapic’s bulkier isopropyl substituent .

Biological Activity

2-(5-Methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyridine derivatives. The process includes the formation of the pyridine ring and subsequent functional group modifications to introduce methoxy and acetic acid moieties.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have been evaluated for their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
2-Methyl derivative0.22S. aureus
5-Methoxy derivative0.25E. coli

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. For example, derivatives have been shown to activate apoptotic pathways in glioma cells, leading to reduced cell viability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : The methoxy group enhances binding affinity to cellular receptors, modulating signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

In a study published by Hazem Ali Mohamed et al., several derivatives were tested for their antimicrobial efficacy against multidrug-resistant (MDR) pathogens. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with low toxicity profiles, suggesting their potential as therapeutic agents against resistant strains .

Anticancer Research

Another study focused on the anticancer effects of dihydropyridine derivatives showed that these compounds could effectively induce apoptosis in glioma cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-YL)acetic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including condensation of pyridine precursors with acetic acid derivatives. Critical steps include:

  • Core formation : Cyclization of substituted pyridine intermediates under acidic or basic conditions.
  • Functionalization : Introduction of methoxy and methyl groups via alkylation or nucleophilic substitution.
  • Purification : Recrystallization from solvents like DMF/acetic acid mixtures to enhance purity .
    • Optimization : Reaction parameters such as temperature (e.g., reflux in acetic acid), pH adjustments, and catalysts (e.g., sodium acetate) are systematically varied. Analytical techniques like TLC and NMR monitor intermediate formation .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.1–2.5 ppm).
  • HPLC : Assesses purity (>95% required for biological assays).
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O dimers) and dihedral angles between the pyridine ring and acetic acid moiety .
    • Key data : Crystallographic parameters (e.g., space group P21/cP2_1/c, unit cell dimensions) and hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) graph sets) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Enzyme inhibition : Potential inhibition of oxidoreductases (e.g., xanthine oxidase) due to structural similarity to pyridine-based inhibitors.
  • Antioxidant activity : Scavenging of reactive oxygen species (ROS) via the 4-oxo-1,4-dihydropyridine moiety .
    • Assays : In vitro ROS detection (e.g., DPPH assay) and enzyme activity assays (e.g., UV-Vis spectroscopy) are used for validation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved, particularly in receptor binding studies?

  • Approach :

  • Cross-validation : Combine receptor binding assays (e.g., radioligand displacement) with cellular activity studies (e.g., cAMP modulation for GPCR targets).
  • Structural analogs : Compare activity profiles of derivatives (e.g., replacing methoxy with nitro groups) to isolate pharmacophore contributions .
    • Case study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH sensitivity of the 4-oxo group). Adjust buffer systems to stabilize the compound .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methods :

  • Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can synthetic yields be improved while minimizing byproducts like oxidation derivatives?

  • Strategies :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective alkylation.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the 4-oxo group.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., over-oxidized pyridine rings) .
    • Data : Optimized conditions may achieve yields >75% with <5% impurities, as confirmed by HPLC .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism due to flexible acetic acid side chain and hydrogen-bonding variability.
  • Solutions :

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to promote slow crystallization.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality .
    • Structural insights : Centrosymmetric dimers via O–H⋯O bonds are common, but methoxy group orientation can disrupt symmetry .

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